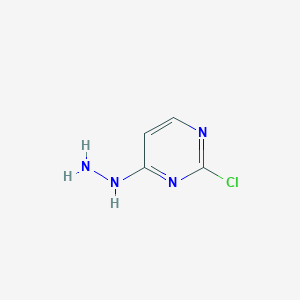

2-Chloro-4-hydrazinopyrimidine

Overview

Description

2-Chloro-4-hydrazinopyrimidine (CAS: 52476-87-6; molecular formula: C₄H₅ClN₄) is a chlorinated pyrimidine derivative featuring a hydrazine (-NH-NH₂) substituent at the 4-position and a chlorine atom at the 2-position . This compound is pivotal in pharmaceutical and agrochemical research due to its reactive hydrazine group, which enables diverse functionalization pathways. Its applications range from serving as a precursor in drug synthesis to participating in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most widely used method for the preparation of 2-Chloro-4-hydrazinopyrimidine involves the reaction of hydrazines with chloropyrimidines in an alcohol medium . For instance, 4-chloropyrimidines are refluxed with hydrazine hydrate for several hours to yield 4-hydrazinopyrimidines . The reaction conditions can vary, with some reactions occurring at room temperature, while others require brief heating or refluxing .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydrazinopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve solvents like ethanol or methanol and may require heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, with reaction conditions varying based on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different hydrazine derivatives.

Scientific Research Applications

2-Chloro-4-hydrazinopyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydrazinopyrimidine involves its interaction with molecular targets such as DNA and enzymes. For instance, it can bind to DNA through intercalation or groove binding, affecting DNA replication and transcription . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Hydrazine vs. Hydroxyl/Amino Groups: The hydrazine group in this compound confers higher nucleophilicity compared to the hydroxyl group in 6-Chloro-4-hydroxypyrimidine or the amino group in 2-Chloropyrimidin-4-amine. This makes it more reactive in condensation and cyclization reactions but also more sensitive to oxidation .

- Halogen Effects : Bromine in 5-Bromo-2-chloropyrimidin-4-amine increases steric hindrance, altering reaction kinetics compared to chlorine-only analogs .

- Electron-Withdrawing Substituents: The nitro and thiophenyl groups in 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine reduce electrophilic substitution reactivity, requiring specialized synthetic conditions .

Biological Activity

2-Chloro-4-hydrazinopyrimidine is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, including antimicrobial, anticancer, and biochemical interactions, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. This unique structure contributes to its reactivity and potential biological applications. Its molecular formula is C4H5ClN4, and it serves as a versatile building block in the synthesis of various heterocyclic compounds, including pyrimidines and purines, which are prevalent in biologically active molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been employed in the synthesis of pyrimidinylhydrazones that demonstrate effectiveness against various bacterial strains. The chlorine atom's reactivity enhances its ability to interact with microbial enzymes, thereby inhibiting growth.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation across different cell lines. For instance, studies have demonstrated that compounds derived from this base can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting DNA synthesis .

Case Study: In Vitro Anticancer Activity

In a study involving several cancer cell lines, derivatives of this compound were tested for cytotoxic effects:

- THP-1 Cells : Significant cytotoxicity observed at concentrations of 5–20 µM.

- CCRF-CEM Cells : Approximately 8% inhibition at 20 µM.

- A549 Cells : Statistically significant effects noted between 10–20 µM.

These findings suggest that structural modifications can enhance the efficacy of hydrazinopyrimidine derivatives against various cancers .

Biochemical Interactions

Beyond antimicrobial and anticancer activities, this compound plays a crucial role in biochemical reactions involving enzyme interactions. Its ability to bind to DNA leads to structural changes that inhibit replication and transcription processes. Additionally, it has been observed to affect cellular signaling pathways and gene expression, indicating its multifaceted role in cellular metabolism.

The molecular mechanism underlying the biological activity of this compound involves:

- DNA Binding : Inducing structural changes that inhibit replication.

- Enzyme Interaction : Modulating enzyme activity related to metabolic pathways.

- Cell Cycle Disruption : Leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-hydrazinopyrimidine, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors followed by hydrazine substitution under controlled acidic or neutral conditions. Solvents like acetonitrile or ethanol are used, with temperature optimization (e.g., 60–80°C) to balance reaction rate and byproduct formation. Purity is enhanced via recrystallization or column chromatography .

- Key Parameters : Monitor pH (acidic conditions favor hydrazine nucleophilicity) and solvent polarity to minimize side reactions. Yields >70% are achievable with stoichiometric control of hydrazine .

Q. How is this compound characterized structurally and chemically?

- Analytical Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., hydrazine NH protons at δ 4.5–5.5 ppm).

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 159).

- IR : Stretching frequencies for N-H (3200–3400 cm) and C-Cl (650–750 cm) validate functional groups .

Q. What are the primary reactivity trends of this compound in substitution reactions?

- Mechanistic Insight : The chlorine atom at position 2 is susceptible to nucleophilic displacement (e.g., by amines or thiols), while the hydrazine group at position 4 participates in condensation or cyclization reactions. Kinetic studies show faster substitution at position 2 due to electronic effects of the pyrimidine ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways for this compound?

- Methodology : Use hybrid functionals (e.g., B3-LYP) with basis sets like 6-31G(d) to calculate electron density, frontier orbitals (HOMO/LUMO), and transition states. These models predict regioselectivity in substitution reactions and correlate with experimental kinetics .

- Case Study : DFT simulations of hydrazine-group protonation states reveal how pH affects nucleophilic reactivity .

Q. What strategies resolve contradictions in spectroscopic data for hydrazinopyrimidine derivatives?

- Troubleshooting :

- Dynamic NMR : Resolve overlapping NH signals by variable-temperature studies.

- X-ray Crystallography : Validate tautomeric forms (e.g., hydrazine vs. hydrazone) observed in solution vs. solid state .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Experimental Design :

- Enzyme Inhibition Assays : Screen against kinases or dehydrogenases using fluorescence-based activity assays. IC values are determined via dose-response curves.

- Molecular Docking : Simulate binding modes using crystal structures (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- Data Interpretation : Low µM IC values suggest competitive inhibition, validated via Lineweaver-Burk plots .

Q. What advanced techniques optimize multi-step syntheses of this compound derivatives?

- Process Chemistry :

- Flow Reactors : Enhance yield and reduce side products via precise temperature/residence time control.

- Catalysis : Pd-mediated cross-coupling for aryl substitutions at position 4, achieving >90% selectivity with ligand optimization (e.g., XPhos) .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Protocols : Use gloves and fume hoods due to potential skin/eye irritation. Store in airtight containers at 2–8°C to prevent hydrazine oxidation. Decompose waste with acidic KMnO to neutralize reactive groups .

Q. Data Contradictions and Validation

Q. How can researchers address inconsistencies in reported biological activities of hydrazinopyrimidine derivatives?

- Approach :

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity data .

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCVZXATRYXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582179 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52476-87-6 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.